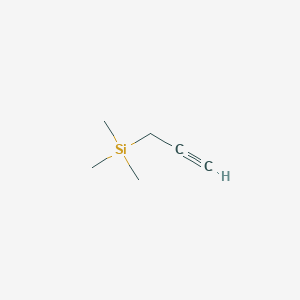
Aluminum fluoride oxide (AlFO)
Vue d'ensemble
Description
Aluminum fluoride oxide, with the chemical formula AlFO, is an inorganic compound that combines aluminum, fluorine, and oxygen. It is known for its unique properties and applications in various fields, including chemistry, materials science, and industry. The compound has a molecular weight of 61.9793 g/mol and is recognized for its stability and reactivity under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum fluoride oxide can be synthesized through various methods, including the reaction of aluminum oxide with hydrogen fluoride gas. The reaction typically occurs at elevated temperatures to ensure complete conversion:
Al2O3+6HF→2AlF3+3H2O
Another method involves the direct fluorination of aluminum oxide using fluorine gas:
Al2O3+3F2→2AlF3+3O2
Industrial Production Methods: In industrial settings, aluminum fluoride oxide is often produced through the thermal decomposition of aluminum fluoride hydrate. This process involves heating the hydrate to high temperatures to remove water and obtain the anhydrous form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum fluoride oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and fluorine gas.
Reduction: It can be reduced using strong reducing agents to yield aluminum metal and hydrogen fluoride.
Substitution: Aluminum fluoride oxide can participate in substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone at elevated temperatures.
Reduction: Hydrogen gas or lithium aluminum hydride.
Substitution: Halogen gases such as chlorine or bromine.
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3) and fluorine gas (F2).
Reduction: Aluminum metal (Al) and hydrogen fluoride (HF).
Substitution: Aluminum halides (e.g., AlCl3, AlBr3) and corresponding fluorides.
Applications De Recherche Scientifique
Aluminum fluoride oxide has numerous applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Materials Science: Employed in the production of advanced ceramics and composite materials due to its high thermal stability and resistance to corrosion.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the manufacturing of aluminum products, glass, and ceramics.
Mécanisme D'action
The mechanism by which aluminum fluoride oxide exerts its effects involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as hydroxyl groups and carboxylates, facilitating reactions through the formation of intermediate complexes .
Comparaison Avec Des Composés Similaires
Aluminum Fluoride (AlF3): Known for its use in aluminum production and as a catalyst in organic synthesis.
Aluminum Oxide (Al2O3): Widely used in ceramics, refractories, and as an abrasive.
Aluminum Chloride (AlCl3): Commonly used as a catalyst in Friedel-Crafts reactions.
Uniqueness: Aluminum fluoride oxide is unique due to its combination of aluminum, fluorine, and oxygen, which imparts distinct properties such as high thermal stability and reactivity. Unlike aluminum fluoride, which is primarily used in aluminum production, aluminum fluoride oxide finds applications in a broader range of fields, including materials science and medicine .
Propriétés
InChI |
InChI=1S/Al.FH.O/h;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYYMCKUKXXJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al].F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlFHO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065550 | |
| Record name | Aluminum fluoride oxide (AlFO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.987 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13596-12-8 | |
| Record name | Aluminum oxide fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013596128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum fluoride oxide (AlFO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum fluoride oxide (AlFO) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium fluoride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)




![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)






